1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol This compound is characterized by a cyclopentane ring substituted with a prop-2-yn-1-yl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanecarboxylic acid with propargyl bromide in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like toluene under phase-transfer catalysis conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Biology: The compound can be used in the synthesis of biologically active molecules, which may have potential therapeutic applications.
Medicine: Research into the compound’s derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets through various chemical reactions. For example, in cross-coupling reactions, the compound acts as a substrate that undergoes catalytic transformation to form new carbon-carbon bonds . The molecular pathways involved depend on the specific reaction and the nature of the catalyst used.
Comparison with Similar Compounds
1-(Prop-2-yn-1-yl)cyclopentane-1-carboxylic acid can be compared with similar compounds such as:
Cyclopentanecarboxylic acid: Lacks the prop-2-yn-1-yl group, making it less versatile in certain synthetic applications.
Propargyl bromide: Contains the prop-2-yn-1-yl group but lacks the cyclopentane ring, limiting its use in forming cyclic structures.
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Contains both the prop-2-yn-1-yl group and a carboxylic acid group but is based on an indole structure rather than a cyclopentane ring.
The uniqueness of this compound lies in its combination of a cyclopentane ring with a prop-2-yn-1-yl group and a carboxylic acid group, providing a versatile scaffold for various chemical transformations.
Properties
IUPAC Name |
1-prop-2-ynylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-5-9(8(10)11)6-3-4-7-9/h1H,3-7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJVFRALWHJTRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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